molecular formula C13H13NO2 B472966 N-(2-phenylethyl)-2-furamide CAS No. 153579-79-4

N-(2-phenylethyl)-2-furamide

Cat. No.: B472966
CAS No.: 153579-79-4
M. Wt: 215.25g/mol
InChI Key: JXBQSQNRBAFMRW-UHFFFAOYSA-N
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Description

GI-557174 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GI-557174 typically involves a multi-step process that includes the formation of key intermediates. The initial steps often involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the desired product . The reaction conditions are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of GI-557174 may involve large-scale synthesis using advanced techniques such as preparative HPLC. This method allows for the efficient separation and purification of the compound from complex mixtures, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: GI-557174 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

GI-557174 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of GI-557174 involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme activity and signal transduction pathways . The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular functions.

Comparison with Similar Compounds

GI-557174 is compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N-(2-phenylethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBQSQNRBAFMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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